2-(3-bromophenyl)-6-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine
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Overview
Description
2-(3-bromophenyl)-6-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromophenyl)-6-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the reaction of 2-aminopyridine with substituted benzaldehydes and brominated compounds under acidic or basic conditions . The reaction conditions often involve the use of solvents such as ethanol or acetonitrile and catalysts like copper(I) iodide or palladium(II) acetate .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(3-bromophenyl)-6-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:
Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the compound to its reduced form.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) or other polar aprotic solvents.
Major Products Formed
Oxidation: Oxo derivatives.
Reduction: Reduced amine derivatives.
Substitution: Various substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
2-(3-bromophenyl)-6-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(3-bromophenyl)-6-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites . These interactions can lead to alterations in cellular signaling pathways, ultimately resulting in the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: A parent compound with a similar core structure but lacking the specific substitutions found in 2-(3-bromophenyl)-6-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine.
Zolpidem: A well-known imidazo[1,2-a]pyridine derivative used as a hypnotic agent.
Alpidem: Another imidazo[1,2-a]pyridine derivative used as an anxiolytic.
Uniqueness
This compound is unique due to its specific substitutions, which confer distinct chemical and biological properties. These substitutions can enhance its binding affinity to molecular targets and improve its pharmacokinetic profile compared to other similar compounds .
Properties
Molecular Formula |
C21H18BrN3 |
---|---|
Molecular Weight |
392.3 g/mol |
IUPAC Name |
2-(3-bromophenyl)-6-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C21H18BrN3/c1-14-6-9-18(10-7-14)23-21-20(16-4-3-5-17(22)12-16)24-19-11-8-15(2)13-25(19)21/h3-13,23H,1-2H3 |
InChI Key |
IBBADIIJMMSOPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C(N=C3N2C=C(C=C3)C)C4=CC(=CC=C4)Br |
Origin of Product |
United States |
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